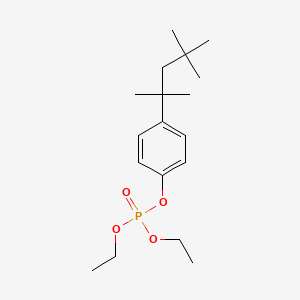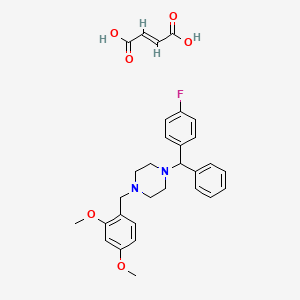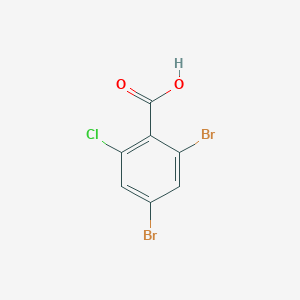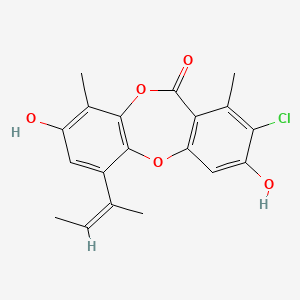
(1-(o-Tolyl)-1H-pyrazol-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(o-Tolyl)-1H-pyrazol-4-yl)boronic acid: is an organoboron compound that features a pyrazole ring substituted with an o-tolyl group and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(o-Tolyl)-1H-pyrazol-4-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These processes often utilize automated systems to precisely control reaction conditions, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (1-(o-Tolyl)-1H-pyrazol-4-yl)boronic acid can undergo oxidation reactions to form the corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Boronic acid derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: (1-(o-Tolyl)-1H-pyrazol-4-yl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Biology and Medicine: The compound is used in the development of biologically active molecules, including potential drug candidates. Its ability to form stable carbon-carbon bonds makes it valuable in medicinal chemistry for constructing complex molecular architectures .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its role in forming stable and functionalized biaryl structures is crucial for developing new materials with specific properties .
Mecanismo De Acción
The mechanism of action of (1-(o-Tolyl)-1H-pyrazol-4-yl)boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic acid. The palladium catalyst facilitates the transmetalation step, where the boronic acid transfers its aryl group to the palladium center. This is followed by reductive elimination, which forms the desired biaryl product and regenerates the palladium catalyst for further cycles .
Comparación Con Compuestos Similares
- Phenylboronic acid
- (4-Methoxyphenyl)boronic acid
- (4-Fluorophenyl)boronic acid
Comparison: (1-(o-Tolyl)-1H-pyrazol-4-yl)boronic acid is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties compared to other boronic acids. This uniqueness can influence its reactivity and selectivity in cross-coupling reactions, making it a valuable tool in synthetic chemistry .
Propiedades
Fórmula molecular |
C10H11BN2O2 |
|---|---|
Peso molecular |
202.02 g/mol |
Nombre IUPAC |
[1-(2-methylphenyl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C10H11BN2O2/c1-8-4-2-3-5-10(8)13-7-9(6-12-13)11(14)15/h2-7,14-15H,1H3 |
Clave InChI |
HAPBYKNRTUPUTF-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN(N=C1)C2=CC=CC=C2C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2,4-difluorobenzene](/img/structure/B14082869.png)
![1,4-Bis(5-bromofuran-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14082874.png)
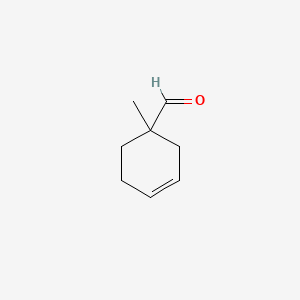
![3-(4-chloro-2-hydroxyphenyl)-4-(4-chlorophenyl)-5-[3-(dimethylamino)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14082890.png)
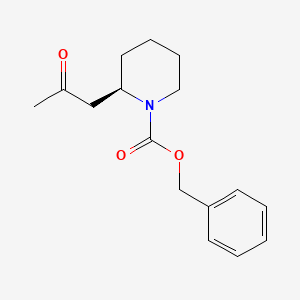
![5-(2-hydroxy-3,5-dimethylphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14082904.png)
![1-[6-(Benzenesulfonyl)-3-hydroxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl]pyrrolidin-2-one](/img/structure/B14082907.png)
![2-Chloro-5-[(4-methoxyphenoxy)methyl]pyrazine](/img/structure/B14082913.png)
![(R)-1-amino-3-methyl-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one](/img/structure/B14082919.png)
